molecular formula C17H18N6O2S B2708725 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 577984-76-0

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2708725
CAS No.: 577984-76-0
M. Wt: 370.43
InChI Key: XZDFQUPLIIBLMP-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic heterocyclic compound designed for research applications. This molecule is built on a 1,2,4-triazole core, a scaffold renowned in medicinal chemistry for its diverse biological potential . The structure incorporates a pyridine ring and a thioether-linked acetamide group with a 4-ethoxyphenyl substituent, features commonly explored in the development of novel pharmacologically active agents. Compounds featuring the 1,2,4-triazole moiety are extensively investigated for their broad-spectrum biological activities. Research into similar 1,2,4-triazole derivatives has demonstrated significant promise in areas such as antiviral , antibacterial, and antifungal applications . In particular, triazole-containing molecules are recognized as key structural components in several clinical antifungal drugs (e.g., fluconazole, itraconazole) and antiviral agents (e.g., rifavirin) . The presence of both triazole and pyridine rings in a single molecular framework makes this compound a valuable intermediate for researchers in organic synthesis and drug discovery. It can be utilized to generate new chemical libraries for high-throughput screening or to study structure-activity relationships (SAR) in the quest for new therapeutic leads. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with care, utilizing appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-2-25-13-8-6-12(7-9-13)20-15(24)11-26-17-22-21-16(23(17)18)14-5-3-4-10-19-14/h3-10H,2,11,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDFQUPLIIBLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and appropriate leaving groups.

    Thioether Formation: The thiol group is introduced by reacting the triazole intermediate with a thiol reagent.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced triazole derivatives.

    Substitution Products: Various substituted aromatic compounds.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.

    Material Science: Potential use in the development of new materials with specific electronic or photonic properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as an inhibitor of enzymes or receptors, making it a candidate for drug discovery, particularly in the treatment of diseases like cancer or infections.

    Biological Probes: It can be used as a probe to study biological pathways involving triazole and pyridine-containing molecules.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing enzyme activity or receptor binding. The acetamide group can further enhance binding affinity through additional hydrogen bonds or hydrophobic interactions.

Comparison with Similar Compounds

Core Triazole Modifications

Compound A features a 4-amino-triazole core, which distinguishes it from analogs with 4-allyl or 4-ethyl substituents:

  • 4-Allyl Derivatives: Compounds such as 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide () exhibit reduced RTI activity compared to Compound A, likely due to steric hindrance from the allyl group and lack of the amino group’s hydrogen-bonding capability .
  • 4-Ethyl Derivatives: VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) acts as an insect Orco receptor agonist, whereas Compound A’s 4-amino group and 2-pyridinyl orientation confer specificity for human RTI .

Pyridine Substituent Position

The pyridine ring’s position significantly impacts biological activity:

  • 2-Pyridinyl vs. 3-Pyridinyl : Compound A ’s 2-pyridinyl group (vs. VUAA1’s 3-pyridinyl) alters binding interactions. For example, OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) with 2-pyridinyl acts as an Orco antagonist, highlighting positional effects on receptor modulation .
  • Pyridine vs. Furan : Replacing pyridine with furan-2-yl () reduces RTI activity, emphasizing pyridine’s role in π-π stacking or hydrogen bonding with RT .

Aromatic Acetamide Substituents

The N-aryl group on the acetamide modulates solubility and target affinity:

  • 4-Ethoxyphenyl (Compound A): The ethoxy group’s electron-donating nature enhances RTI binding (IC₅₀ in nanomolar range) compared to analogs with nitro (AM31: 4-nitrophenyl) or methoxy (AM33: 4-methoxyphenyl) groups .
  • Chlorophenyl or Bromophenyl : Derivatives like 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide () show increased lipophilicity but reduced solubility, limiting bioavailability .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility (H₂O:EtOH) Reference
Compound A Not reported Not reported Not reported
6a (4-Allyl, pyridin-2-yl) 182–184 65 1:1
6c (4-Allyl, pyridin-2-yl) 174–176 83 1:1
AM31 (4-nitrophenyl) Not reported Not reported Not reported
VUAA1 (4-ethylphenyl, 3-pyridinyl) Not reported Not reported DMSO-soluble

Key Observations :

  • Compound A ’s lack of melting point data suggests further characterization is needed.
  • Allyl-substituted analogs () exhibit higher yields (65–83%) compared to other derivatives, possibly due to stabilized intermediates during synthesis.

Reverse Transcriptase Inhibition

Compound A (AM34) outperforms Nevirapine (a first-generation RTI) with a binding free energy of −9.2 kcal/mol and inhibition constant (Kᵢ) of 182 nM . Structural analogs show varied efficacy:

  • AM31 (4-nitrophenyl) : Kᵢ = 210 nM. The nitro group’s electron-withdrawing effect may reduce binding stability.
  • AM33 (4-methoxyphenyl) : Kᵢ = 195 nM. The smaller methoxy group offers less steric optimization than ethoxy.

Antimicrobial and Anti-Inflammatory Activity

Derivatives with pyridin-4-yl and electron-withdrawing aryl groups () exhibit MIC values of 12.5–25 µg/mL against E. coli and S. aureus, whereas Compound A ’s RTI specificity suggests divergent therapeutic applications .

Biological Activity

The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a derivative of the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H16_{16}N6_{6}OS
  • Molecular Weight : 332.39 g/mol
  • SMILES Notation : CC(C(=O)N(c1ccc(ethoxy)cc1)S(c2ncn(n2)c(c3ccncc3)N)=O)

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains and fungi.

Microbial StrainActivity Observed
Staphylococcus aureusBactericidal
Escherichia coliBactericidal
Candida albicansFungicidal
Pseudomonas aeruginosaModerate Activity

In a study evaluating the antimicrobial efficacy of similar triazole derivatives, it was found that modifications in the structure significantly influenced their activity against both gram-positive and gram-negative bacteria .

Anticancer Potential

The anticancer potential of triazole derivatives has also been documented. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study : A recent investigation into triazole-based compounds demonstrated that structural modifications could enhance their cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50_{50} values in the low micromolar range, indicating potent activity .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles often act by inhibiting enzymes involved in nucleic acid synthesis.
  • Membrane Disruption : They can disrupt microbial membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways through mitochondrial dysfunction.

Computational Studies

Computational modeling has been employed to predict the reactivity and stability of this compound. Density Functional Theory (DFT) calculations have shown favorable electronic properties that correlate with its biological activity.

Key Findings from DFT Studies:

PropertyValue
HOMO Energy-5.12 eV
LUMO Energy-1.98 eV
Band Gap3.14 eV

These electronic properties suggest a good balance between reactivity and stability, which is crucial for biological applications .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide exhibit significant activity against various bacterial strains and fungi. This is particularly relevant in the context of increasing antibiotic resistance .
  • Anticancer Potential :
    • Some studies have suggested that triazole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific molecular targets involved in tumor growth and metastasis. For instance, its ability to modulate enzyme activity related to cancer progression has been documented .
  • Antitubercular Activity :
    • Recent investigations highlight the potential of triazole compounds in treating tuberculosis. The compound's mechanism may involve disrupting mycobacterial cell wall synthesis or inhibiting essential metabolic pathways in Mycobacterium tuberculosis .

Agricultural Applications

  • Fungicides :
    • Triazole-based compounds are well-known fungicides used to combat various plant diseases. Their mode of action typically involves inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This property makes them valuable in protecting crops from fungal infections .
  • Plant Growth Regulators :
    • Some derivatives of triazoles are being explored as plant growth regulators. They can influence plant physiology by altering hormone levels and enhancing stress resistance, thus improving crop yields under adverse conditions .

Material Science Applications

  • Coordination Chemistry :
    • The unique structural features of triazoles allow them to form coordination complexes with metal ions. Such complexes have applications in catalysis and materials development, particularly in creating novel polymers and nanomaterials with enhanced properties .

Case Studies

  • Synthesis and Characterization :
    • A study on the synthesis of this compound details its preparation via multi-step reactions involving pyridine derivatives and acetamides. Characterization techniques such as NMR and X-ray crystallography confirmed its structure and purity .
  • Biological Evaluation :
    • In vitro assays demonstrated that this compound exhibits promising antimicrobial activity against several pathogens, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics . Further studies are needed to explore its efficacy in vivo.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (–S–) and amino (–NH2) groups serve as primary sites for nucleophilic substitution. Key reactions include:

Reaction TypeReagents/ConditionsProduct CharacteristicsYield (%)Reference
AlkylationEthyl bromoacetate, K2CO3, DMF, 80°CThioether alkylation at S-atom68–75
AcylationAcetyl chloride, Et3N, CH2Cl2, 0°C→RTAcetamide formation at amino group82
  • Mechanism : The lone pair on sulfur facilitates SN2 displacement in alkylation, while the amino group undergoes acylation via nucleophilic attack on electrophilic carbonyl carbons .

Cyclization and Heterocycle Formation

The triazole ring participates in cycloaddition and annulation reactions:

SubstrateConditionsProductKey Features
Thiosemicarbazide derivativesNaOH (2M), ethanol, reflux, 6–8 hrs1,2,4-Triazolidine-3-thioneEnhanced π-stacking capacity
Arylidene malononitrileTHF/H2O, CuSO4, sodium ascorbate, RTTriazole-fused pyridine derivativesFluorescent properties
  • Example : Cyclization with thiosemicarbazides under basic conditions yields fused heterocycles (52–88% yield) .

Oxidation and Reduction

The thioether moiety undergoes redox transformations:

ReactionReagents/ConditionsOutcomeApplication
OxidationH2O2 (30%), acetic acid, 50°C, 3 hrsSulfoxide (–SO–) formationBioactivity modulation
ReductionNaBH4, MeOH, 0°C→RTThiol (–SH) regenerationChelation studies
  • Stability : The sulfoxide derivative shows increased polarity (logP = 1.2 vs. 2.5 for parent compound).

Cross-Coupling Reactions

The pyridin-2-yl group enables metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsScopeEfficiency (%)
Suzuki–MiyauraPd(PPh3)4, K2CO3, dioxane, 100°CBiaryl derivatives73–89
Buchwald–HartwigPd2(dba)3, Xantphos, Cs2CO3, tolueneN-Aryl acetamides65
  • Limitation : Steric hindrance from the ethoxyphenyl group reduces yields in bulkier substrates .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation alters reactivity:

  • Acidic Conditions (HCl, MeOH):

    • Triazole ring protonation enhances electrophilicity at C5.

    • Forms stable hydrochloride salts (m.p. 215–218°C).

  • Basic Conditions (NaOH, H2O/EtOH):

    • Hydrolysis of the acetamide group to carboxylic acid (72% yield) .

Solubility and Stability Data

PropertyValue (25°C)Conditions
Aqueous solubility0.12 mg/mLpH 7.4 phosphate buffer
Thermal stabilityDecomposes at 278°CN2 atmosphere, DSC analysis
Photostabilityt1/2 = 48 hrsUV light (λ = 365 nm)

Industrial-Scale Optimization

Key parameters for synthetic scalability:

ParameterOptimal ValueImpact on Yield
Reaction temperature75–80°C+15% vs. room temperature
Catalyst loading5 mol% Et3NReduces side product formation
PurificationReverse-phase HPLC (C18, MeOH/H2O)Purity >98% (HPLC)

Q & A

Q. What is the standard synthetic route for 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide?

The compound is synthesized via alkylation of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thione with N-(4-ethoxyphenyl)-α-chloroacetamide in the presence of aqueous KOH. The reaction is conducted under reflux in ethanol for 1–5 hours, followed by precipitation in water, filtration, and recrystallization from ethanol. This method ensures high purity and avoids byproducts from competing reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization steps include:

  • 1H/13C-NMR spectroscopy : To verify the presence of the pyridine ring (δ ~8.5 ppm for aromatic protons), triazole NH2 (δ ~5.5 ppm), and ethoxy group (δ ~1.3–4.0 ppm) .
  • Mass spectrometry : To confirm molecular weight (e.g., expected [M+H]+ ion for C18H18N6O2S: 399.12).
  • Melting point analysis : Consistent melting points (±2°C) across batches indicate purity .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should focus on anti-inflammatory or anti-exudative activity using in vivo models (e.g., carrageenan-induced rat paw edema). Dose-dependent studies (10–100 mg/kg) with indomethacin as a positive control are standard. Activity is quantified by measuring edema reduction over 4–6 hours .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

  • Substitution of the pyridine ring : Replace pyridin-2-yl with pyridin-3-yl or furan-2-yl to alter electronic effects and improve binding to inflammatory targets .
  • Modification of the ethoxyphenyl group : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to enhance metabolic stability .
  • Thiol group alkylation : Replace the thioacetamide linker with sulfonyl or sulfonamide groups to modulate solubility and bioavailability .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma proteins.
  • Detection limits : Employ HPLC-MS/MS with a C18 column (3.5 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in acetonitrile/water). Limit of quantification (LOQ) can reach 0.1 ng/mL .

Q. How should researchers address contradictions in anti-inflammatory data across studies?

  • Validate experimental models : Compare results across multiple assays (e.g., COX-2 inhibition vs. TNF-α suppression) to confirm mechanistic consistency .
  • Control for metabolic variability : Use cytochrome P450 inhibitors (e.g., ketoconazole) in vitro to assess whether metabolite formation affects activity .
  • Replicate dosing regimens : Ensure consistent administration routes (oral vs. intraperitoneal) and timing across studies .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Co-solvent systems : Use 10% DMSO + 40% PEG-400 in saline for intravenous delivery.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability and reduce renal clearance .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction solventEthanol
Reflux time1–5 hours
Recrystallization solventEthanol/water (1:1 v/v)
Yield65–83%

Q. Table 2: Biological Activity Benchmarks

Assay ModelEffective Dose (mg/kg)Activity MetricReference
Carrageenan-induced edema5045% edema reduction
COX-2 inhibition (IC50)1.2 µMCompetitive inhibition

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